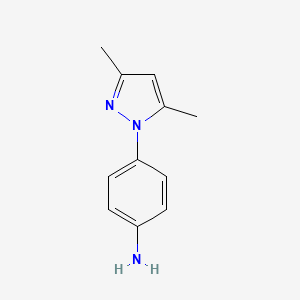

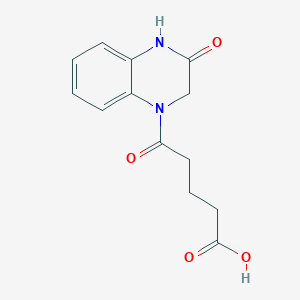

4-(Cyclohexylamino)-4-oxobutanoic acid

概要

説明

4-(Cyclohexylamino)-4-oxobutanoic acid is a compound that belongs to a class of substances with potential pharmacological properties. While the specific compound is not directly studied in the provided papers, related compounds with similar structures have been synthesized and evaluated for their biological activities, including antidiabetic, anticancer, and radioprotective effects .

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions and techniques. For instance, the synthesis of 4-(trans-4-Methylcyclohexyl)-4-oxobutyric acid, a compound with antidiabetic properties, was achieved through a series of steps that elucidated the structural requirements for drug activity . Another example is the synthesis of Methyl(3S)-3-(tert-Butoxycarbonylamino)-4-oxobutanoate, a chiral intermediate of sitagliptin, which was synthesized from L-aspartic acid through selective methylation, Boc-protection, acylation, reduction, and oxidation, with an overall yield of about 41% .

Molecular Structure Analysis

The molecular structure of these compounds is crucial for their biological activity. For example, the molecular structure of 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid was determined using techniques like FT-IR, NMR, and single crystal X-ray structural analysis, revealing intramolecular hydrogen bonds that stabilize the molecule . Similarly, the molecular structure of 4-(5,5-Dimethyl-3-oxo-cyclohex-1-enylamino)benzenesulfonamide was confirmed by elemental analyses and spectral data, which is essential for the synthesis of novel quinolines with potential anticancer and radioprotective properties .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis and modification of these compounds are complex and require precise control over reaction conditions. For instance, the synthesis of Methyl(3S)-3-(tert-Butoxycarbonylamino)-4-oxobutanoate involved reactions such as methylation, Boc-protection, acylation, reduction, and oxidation . The synthesis of novel quinolines also involved multiple steps, including the use of 4-(5,5-Dimethyl-3-oxo-cyclohex-1-enylamino)benzenesulfonamide as a precursor .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, stability, and reactivity, are influenced by their molecular structure. For example, the intramolecular hydrogen bonds in 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid contribute to its stability and may affect its interaction with biological targets like DNA . The properties of these compounds are critical for their biological activity and potential therapeutic applications.

科学的研究の応用

1. Synthesis and Chemical Transformations

- Synthesis of Diaminomethylidene Derivatives : Methyl 4-chloro-3-oxobutanoate reacts with various compounds, leading to the synthesis of derivatives like N,N-unsubstituted diaminomethylidene derivative of tetronic acid (Prezent & Dorokhov, 2012).

- Development in ELISA Analysis : The compound has applications in the development of ELISA for analyzing organophosphorous insecticides in fruit samples, demonstrating its utility in agricultural chemistry (Zhang et al., 2008).

- Study in Methionine Salvage Pathway : In cell lines, 4-Methylthio-2-oxobutanoic acid, a related compound, inhibits growth and induces apoptosis, highlighting its significance in biological pathways and potential therapeutic applications (Tang et al., 2006).

2. Molecular and Structural Analysis

- Molecular Structure Studies : Advanced techniques like FT-IR, NMR, and X-ray diffraction have been used to analyze the molecular structure, stability, and charge transfer within molecules of related 4-oxobutanoic acid derivatives, providing insights into their chemical behavior (Raju et al., 2015).

3. Biological and Pharmacological Investigations

- Antimicrobial and Antifungal Activities : Derivatives of 4-oxobutanoic acid have been synthesized and tested for their antimicrobial activities, showing significant potential in medical and pharmaceutical research (Sana et al., 2011).

将来の方向性

The future directions in the research and application of 4-(Cyclohexylamino)-4-oxobutanoic acid could involve the exploration of alternative components in the Ugi four-component reactions (Ugi-4CRs), particularly over the past ten years . The Suzuki–Miyaura (SM) coupling reaction also presents potential areas for future research .

作用機序

Target of Action

Similar compounds such as aminosalicylic acid and 4-amino hexanoic acid have been studied . Aminosalicylic acid, for instance, is known to inhibit folic acid synthesis, acting against Mycobacterium tuberculosis .

Mode of Action

For instance, aminosalicylic acid inhibits the synthesis of folic acid by binding to pteridine synthetase with greater affinity than para-aminobenzoic acid .

Biochemical Pathways

It’s worth noting that amino acids, including those with similar structures, can be synthesized from glycolytic and citric acid cycle intermediates .

Pharmacokinetics

The pharmacokinetics of similar compounds, such as hydroxycinnamic acids, have been studied . These studies could provide a basis for understanding the potential pharmacokinetic behavior of 4-(Cyclohexylamino)-4-oxobutanoic acid.

Result of Action

The formation of oximes and hydrazones from aldehydes and ketones has been studied . This could potentially provide insight into the effects of this compound.

Action Environment

The enantioselective strecker reaction, which involves similar compounds, has been studied under different conditions . This could provide some insight into how environmental factors might influence the action of this compound.

特性

IUPAC Name |

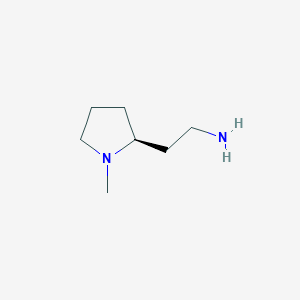

4-(cyclohexylamino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c12-9(6-7-10(13)14)11-8-4-2-1-3-5-8/h8H,1-7H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPFZDZLAUAIBLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60352638 | |

| Record name | N-Cyclohexyl-succinamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21451-32-1 | |

| Record name | N-Cyclohexyl-succinamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-Chlorophenyl)methylideneamino]-3-phenylthiourea](/img/structure/B1298682.png)